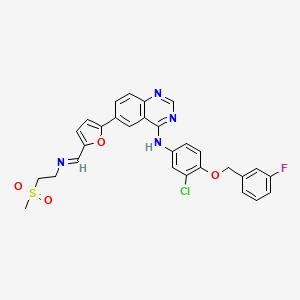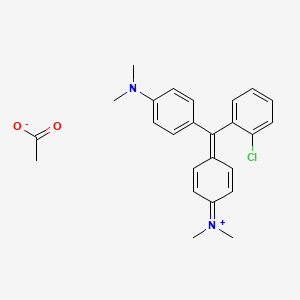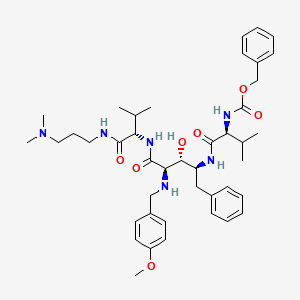
L-Lyxonamide, 2,4,5-trideoxy-N-(1-(((3-(dimethylamino)propyl)amino)carbonyl)-2-methylpropyl)-2-(((4-methoxyphenyl)methyl)amino)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lyxonamide, 2,4,5-trideoxy-N-(1-(((3-(dimethylamino)propyl)amino)carbonyl)-2-methylpropyl)-2-(((4-methoxyphenyl)methyl)amino)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- is a complex organic compound with a unique structure that includes multiple functional groups such as amides, amines, and methoxy groups
Vorbereitungsmethoden
The synthesis of L-Lyxonamide, 2,4,5-trideoxy-N-(1-(((3-(dimethylamino)propyl)amino)carbonyl)-2-methylpropyl)-2-(((4-methoxyphenyl)methyl)amino)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically includes:
Formation of the core structure: This involves the assembly of the main carbon skeleton through a series of condensation and cyclization reactions.
Functional group modifications: Introduction of various functional groups such as amides, amines, and methoxy groups through selective reactions.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.
Industrial production methods may involve scaling up these reactions using optimized conditions to ensure cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
L-Lyxonamide, 2,4,5-trideoxy-N-(1-(((3-(dimethylamino)propyl)amino)carbonyl)-2-methylpropyl)-2-(((4-methoxyphenyl)methyl)amino)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
L-Lyxonamide, 2,4,5-trideoxy-N-(1-(((3-(dimethylamino)propyl)amino)carbonyl)-2-methylpropyl)-2-(((4-methoxyphenyl)methyl)amino)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of L-Lyxonamide, 2,4,5-trideoxy-N-(1-(((3-(dimethylamino)propyl)amino)carbonyl)-2-methylpropyl)-2-(((4-methoxyphenyl)methyl)amino)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
L-Lyxonamide, 2,4,5-trideoxy-N-(1-(((3-(dimethylamino)propyl)amino)carbonyl)-2-methylpropyl)-2-(((4-methoxyphenyl)methyl)amino)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- can be compared with other similar compounds, such as:
L-Lyxonamide derivatives: These compounds share a similar core structure but differ in the functional groups attached.
Other amides: Compounds with similar amide functional groups but different overall structures.
Amino acid derivatives: Compounds derived from amino acids with similar functional groups.
Eigenschaften
CAS-Nummer |
169305-62-8 |
|---|---|
Molekularformel |
C42H60N6O7 |
Molekulargewicht |
761.0 g/mol |
IUPAC-Name |
benzyl N-[(2S)-1-[[(2S,3R,4R)-5-[[(2S)-1-[3-(dimethylamino)propylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C42H60N6O7/c1-28(2)35(39(50)43-23-14-24-48(5)6)46-41(52)37(44-26-31-19-21-33(54-7)22-20-31)38(49)34(25-30-15-10-8-11-16-30)45-40(51)36(29(3)4)47-42(53)55-27-32-17-12-9-13-18-32/h8-13,15-22,28-29,34-38,44,49H,14,23-27H2,1-7H3,(H,43,50)(H,45,51)(H,46,52)(H,47,53)/t34-,35-,36-,37+,38+/m0/s1 |
InChI-Schlüssel |
JIKYSLCWRUUXFW-LOFFRUMASA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)NCCCN(C)C)NC(=O)[C@@H]([C@@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)OCC2=CC=CC=C2)O)NCC3=CC=C(C=C3)OC |
Kanonische SMILES |
CC(C)C(C(=O)NCCCN(C)C)NC(=O)C(C(C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)OCC2=CC=CC=C2)O)NCC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


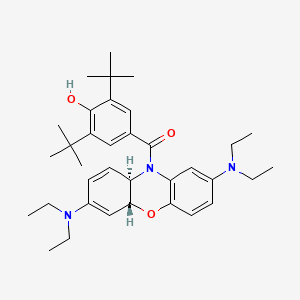

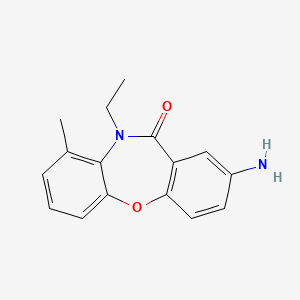
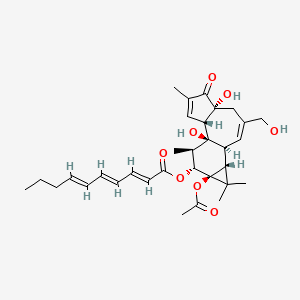


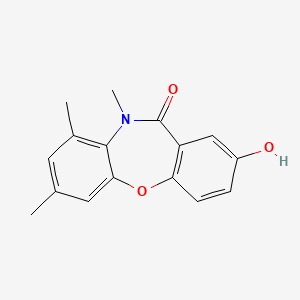
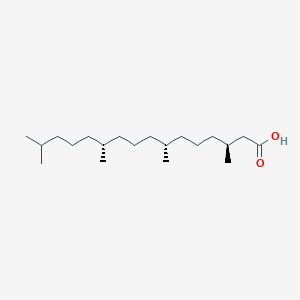
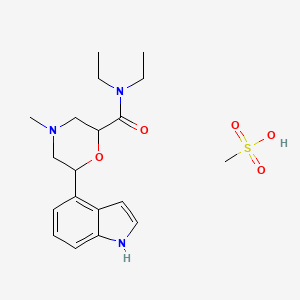
![11,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,16,18,20-nonaen-3-one](/img/structure/B12782945.png)
